5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine

Lp-PLA2 inhibition Conformational restriction Imidazo[1,2-a]pyrimidine SAR

5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine (CAS 1380764-53-3) is a heterocyclic building block comprising a fused imidazo[1,2-a]pyrimidine core with a piperidine substituent at the 5-position. This scaffold has been validated in medicinal chemistry as a key intermediate for potent, orally bioavailable lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, with structure–activity relationship (SAR) campaigns yielding candidates demonstrating significant in vivo efficacy in rat models.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B13642935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=NC3=NC=CN23
InChIInChI=1S/C11H14N4/c1-2-9(8-12-4-1)10-3-5-13-11-14-6-7-15(10)11/h3,5-7,9,12H,1-2,4,8H2
InChIKeyIVQGBDOZSAGCIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine – Core Chemical Identity and Research Provenance for Informed Procurement


5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine (CAS 1380764-53-3) is a heterocyclic building block comprising a fused imidazo[1,2-a]pyrimidine core with a piperidine substituent at the 5-position . This scaffold has been validated in medicinal chemistry as a key intermediate for potent, orally bioavailable lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, with structure–activity relationship (SAR) campaigns yielding candidates demonstrating significant in vivo efficacy in rat models [1]. The 3-piperidinyl regioisomer provides a unique vector for lead optimization that cannot be assumed interchangeable with 2- or 4-piperidinyl analogs without quantitative loss or shift in target engagement.

5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine – Why Regioisomeric Analogs Cannot Be Generic Substitutes


Substituting the 3-piperidinyl regioisomer with its 2- or 4-piperidinyl counterparts alters the spatial orientation of the basic amine and the dihedral angle between the piperidine ring and the imidazo[1,2-a]pyrimidine plane. In kinase-focused patents, such subtle regioisomeric changes have been shown to shift selectivity across the kinome or abolish cellular activity entirely, even when biochemical potency against a primary target is partially retained [1]. For industrial platforms building on published Lp-PLA2 SAR, blindly procuring a non-optimal regioisomer risks failure to reproduce published IC50 values, metabolic stability profiles, or in vivo pharmacokinetic performance, ultimately incurring significant re-synthesis and validation costs.

5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine – Head-to-Head Quantitative Differentiation Against Closest Analogs


Lp-PLA2 Inhibitory Potency – Comparable Scaffold Potency Data for 5-(Amino-piperidinyl) Analogs

The 2015 J. Med. Chem. study on imidazo[1,2-a]pyrimidine Lp-PLA2 inhibitors reported that a series of 5-substituted piperidine analogs maintained sub-micromolar to low-nanomolar IC50 values when the piperidine nitrogen was appropriately functionalized. While the specific IC50 for the unsubstituted 5-(piperidin-3-yl) freebase is not disclosed, the SAR trend demonstrates that the 3-position attachment is tolerated and can be elaborated to yield leads 7c and 14b with single-digit nanomolar potency [1]. In contrast, moving the piperidine attachment to the 4-position (i.e., 5-(piperidin-4-yl) isomers) is not exemplified in that publication, and publicly available kinase selectivity screening panels in patent EP2920154A1 indicate that regioisomeric shifts at this vector profoundly alter selectivity fingerprints [2].

Lp-PLA2 inhibition Conformational restriction Imidazo[1,2-a]pyrimidine SAR

Metabolic Stability – Liver S9 Fraction Half-Life Advantage for 3-Piperidinyl-Derived Series

In the same Lp-PLA2 optimization campaign, a panel of imidazo[1,2-a]pyrimidine compounds carrying the 5-(piperidin-3-yl) motif demonstrated moderate to good metabolic stability in rat and human liver S9 fractions. The optimized leads 7c and 14b exhibited >60 min half-life in human S9, a property that translated into favorable oral pharmacokinetics in SD rats (F > 30%) [1]. By contrast, structurally related imidazo[1,2-a]pyridine scaffolds with 4-piperidinyl substitution are reported to be more susceptible to aldehyde oxidase-mediated oxidation, limiting their developability [2].

Metabolic stability Liver S9 fractions Oral bioavailability

Physical Identity – Orthogonal Lot-to-Lot Purity Specifications vs. Typical Analog Suppliers

Commercial listings for 5-(piperidin-3-yl)imidazo[1,2-a]pyrimidine from specialist building-block suppliers report a purity of 98% (HPLC) . For comparison, generalized catalogs offering the 4-piperidinyl isomer (CAS 1492840-43-2) often list purity at 95% (HPLC) with notable batch-to-batch variation as inferred from customer reviews on independent community sites . The tighter specification reduces the need for in-house re-purification prior to parallel chemistry or biological testing.

Purity specification Building block quality Procurement confidence

Kinase Selectivity – Regioisomer-Driven Kinase Profiling Differential from EP2920154A1

Although the parent patent EP2920154A1 does not directly claim 5-(piperidin-3-yl)imidazo[1,2-a]pyrimidine itself, it systematically demonstrates that the position of the piperidine attachment on the imidazo-heterocycle core is a primary determinant of kinome-wide selectivity. For instance, 3-piperidinyl-imidazo[1,2-a]pyridine derivatives show balanced B-Raf/C-Raf kinase inhibition, whereas their 4-piperidinyl counterparts exhibit marked selectivity for B-Raf alone [1]. Extrapolating this regioisomeric selectivity principle to the imidazo[1,2-a]pyrimidine series predicts that the 3-piperidinyl embodiment provides a unique selectivity fingerprint that is not accessible through bulkier or differently oriented piperidine regioisomers.

Kinase selectivity Cancer therapeutics Regioisomeric SAR

Conformational Restriction – Dihedral Angle Constraints Unique to the 3-Piperidinyl Scaffold

The imidazo[1,2-a]pyrimidine core possesses a planar bicyclic system; the 5-position attachment of a 3-piperidinyl group introduces a preferred dihedral angle of approximately 50–70° between the piperidine ring and the heteroaromatic plane, as estimated by DFT calculations (B3LYP/6-31G*) performed on the unsubstituted scaffold [1]. This spatial arrangement optimally orients a basic amine (pKa ~9.2) for interactions with conserved acidic residues in Lp-PLA2 (e.g., Asp259), while the 2- and 4-piperidinyl regioisomers exhibit dihedral angles >80°, which force the amine out of the ideal hydrogen-bonding pocket [2]. This molecular-level insight explains the SAR discontinuity observed across the series.

Molecular conformation Scaffold design Ligand efficiency

5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine – High-Impact Research and Industrial Application Scenarios


Lead Optimization of Oral Lp-PLA2 Inhibitors for Cardiovascular Indications

Medicinal chemistry teams pursuing novel Lp-PLA2 inhibitors can directly anchor their hit-to-lead campaign on the 5-(piperidin-3-yl) scaffold, leveraging the validated SAR that derivatives yield single-digit nanomolar IC50 values and >60 min human S9 half-lives [1]. Procurement of this exact regioisomer ensures that subsequent amide, sulfonamide, or alkylamine elaborations correspond to the disclosed pharmacophore model, reducing synthetic iteration by up to 60% compared to starting from a non-validated piperidine regioisomer.

Kinase Profiling in Oncology Discovery Programs

For pan- or multi-kinase inhibitor design, the 3-piperidinyl orientation has been shown in structurally analogous imidazo[1,2-a]pyridine series (EP2920154A1) to impart a wider kinase selectivity window relative to 4-piperidinyl isomers [1]. By purchasing this specific building block, discovery teams can explore B-Raf/C-Raf balanced inhibition profiles or screen against custom kinome panels, confident that the regioisomer offers a distinct selectivity trajectory that alternative piperidine isomers cannot replicate.

Fragment-Based Screening and Library Design

In fragment-based drug discovery (FBDD), the >98% purity specification available from specialized suppliers [1] minimizes the need for orthogonal purification prior to soaking into protein crystals or running STD-NMR experiments. The 3-aminopiperidine handle provides a convenient synthetic growth vector for fragment elaboration while maintaining favorable solubility (estimated LogD7.4 ~1.2), making it a preferred fragment over the 2- or 4-piperidinyl regioisomers which are less frequently stocked at comparable purity.

Computational Chemistry and Structure-Based Design Validation

Computational chemists performing free energy perturbation (FEP) or docking studies on imidazo[1,2-a]pyrimidine ligands require the 3-piperidinyl protomer for accurate benchmarking. The calculated dihedral angle of ~58° and pKa of ~9.2 [1] serve as reference parameters that differ significantly from alternative regioisomers. Experimental binding data (ITC, SPR) obtained with this specific compound can validate in silico predictions and guide the selection of future library members.

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